molecular formula C15H12N2NaO2+ B1677685 Phenytoin sodium CAS No. 630-93-3

Phenytoin sodium

Cat. No. B1677685
CAS RN: 630-93-3
M. Wt: 274.25 g/mol
InChI Key: FJPYVLNWWICYDW-UHFFFAOYSA-M
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Description

Phenytoin Sodium is an anti-epileptic drug, also known as an anticonvulsant . It works by slowing down impulses in the brain that cause seizures . It is used to control seizures but does not treat all types of seizures . The decision of whether it is the right medicine for a patient is determined by the doctor .


Synthesis Analysis

Phenytoin Sodium can be chemically synthesized and its solubility can be enhanced with inclusion complexation by the kneading method using beta-cyclodextrin . The main objective of this study was to enhance the dissolution rate of phenytoin and formulate the optimized chewable tablet . Another method for the synthesis of phenytoin involves a base-catalyzed reaction between benzil and urea .


Molecular Structure Analysis

The molecular structure of Phenytoin Sodium is available in the NIST Chemistry WebBook . More detailed information about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Phenytoin Sodium showed disproportionation and chemical reactions with Lactose Monohydrate (LMH). Therefore, LMH should be avoided in Phenytoin Sodium formulations . More details about the chemical reactions of Phenytoin Sodium can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical stability of Phenytoin Sodium was investigated with commonly used diluents . The color of Phenytoin Sodium-Lactose Monohydrate (LMH) changed from white to yellowish-brown and pH dropped by 3.4 units after 4 weeks exposure . More details about the physical and chemical properties of Phenytoin Sodium can be found in the referenced papers .

Scientific Research Applications

Angiogenesis and Wound Healing

Phenytoin sodium has been identified as a promoter of wound healing, significantly enhancing both angiogenesis and collagen deposition in healing wounds. This effect leads to increased tensile strength of the wounds, suggesting a potential application in clinical scenarios where poor wound healing presents a significant challenge (Dacosta et al., 1998).

Neuroprotection

Research has demonstrated phenytoin sodium's capacity to protect retinal ganglion cells after partial optic nerve crush, positioning it as a potential neuroprotective agent. This finding is particularly relevant for diseases like glaucoma, where neuronal damage is a hallmark (Naskar et al., 2002).

Antioxidant Effects

Phenytoin sodium has been implicated in reducing DNA damage through its antioxidant properties. Specifically, its ability to attenuate DNA damage induced by itself (paradoxically) has been observed, showcasing an intriguing aspect of its biochemical activity (Erenberk et al., 2014).

Molecular Interactions and Pharmacodynamics

Further understanding of phenytoin sodium's mechanism, particularly its interaction with sodium channels, has been sought through molecular docking studies. These efforts aim to elucidate how phenytoin and similar compounds modulate neuronal excitability, contributing to their therapeutic effects in epilepsy and potentially other neurological disorders (Shaheen et al., 2015).

Developmental Neurotoxicity

Investigations into the developmental effects of phenytoin sodium have highlighted sex-dependent differences in offspring exposed prenatally. These findings raise important considerations for the drug's use during pregnancy and its potential long-term impacts on offspring (McCartney et al., 1999).

Safety And Hazards

Phenytoin Sodium should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Phenytoin Sodium has been explored in various forms of epilepsy since its discovery, but it was also evaluated for safety and efficacy in a great number of different disorders, from bipolar disorders to cancer, wound healing, and retina protection . More research is needed to further understand the full potential of Phenytoin Sodium .

properties

IUPAC Name

sodium;5,5-diphenylimidazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYVLNWWICYDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023775
Record name Diphenylhydantoin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenytoin sodium

CAS RN

630-93-3
Record name Phenytoin sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 5,5-diphenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenylhydantoin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenytoin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYTOIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182431BJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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